molecular formula C25H25ClN2O6S B6005098 ethyl 4-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoate

ethyl 4-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoate

Cat. No. B6005098
M. Wt: 517.0 g/mol
InChI Key: JEYWTGHLWFOGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoate is a chemical compound that is widely used in scientific research. It is also known as ECG or BAY 43-9006. The compound is a kinase inhibitor that has been found to have anti-tumor and anti-angiogenic effects.

Mechanism of Action

The mechanism of action of Ethyl 4-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoate involves the inhibition of several kinases that are involved in tumor growth and angiogenesis. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling. This leads to the suppression of tumor growth and the inhibition of angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, the compound has been found to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 4-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoate in lab experiments is its specificity for certain kinases. This allows researchers to target specific pathways and study their effects on tumor growth and angiogenesis. However, the compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

For research include the development of more potent and selective kinase inhibitors, the identification of biomarkers, and clinical trials to evaluate its efficacy and safety in cancer patients.

Synthesis Methods

The synthesis of Ethyl 4-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoate involves the reaction of sorafenib with ethyl chloroformate in the presence of triethylamine. The reaction is carried out at room temperature for several hours, and the resulting product is purified using column chromatography. The yield of the product is typically around 70%.

Scientific Research Applications

Ethyl 4-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoate has been extensively studied for its anti-tumor and anti-angiogenic effects. It has been found to inhibit the activity of several kinases, including RAF, VEGFR, PDGFR, and c-KIT. These kinases play important roles in the growth and spread of cancer cells, and inhibiting their activity can lead to the suppression of tumor growth.

properties

IUPAC Name

ethyl 4-[[2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O6S/c1-3-33-22-13-11-21(12-14-22)28(35(31,32)23-15-7-19(26)8-16-23)17-24(29)27-20-9-5-18(6-10-20)25(30)34-4-2/h5-16H,3-4,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYWTGHLWFOGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(=O)OCC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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